Isoquinoline, 1-methoxy-
Overview
Description
“Isoquinoline, 1-methoxy-” is a chemical compound with the formula C10H9NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years. Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .
Molecular Structure Analysis
The molecular structure of “Isoquinoline, 1-methoxy-” consists of a benzene ring fused to a pyridine ring . The molecular weight is 159.1846 .
Chemical Reactions Analysis
Isoquinoline derivatives can be synthesized through various reactions. Some of these include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and one-pot synthesis involving condensation of aryl ketones and hydroxylamine .
Physical and Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a somewhat unpleasant odor. It is classified as a weak base . The specific physical and chemical properties of “Isoquinoline, 1-methoxy-” are not detailed in the retrieved sources.
Scientific Research Applications
Marine Sponge-Derived Alkaloids
Research has identified new isoquinoline alkaloids from marine sponges, highlighting their potential in anticancer therapies. For instance, isoquinoline alkaloids isolated from the marine sponge Haliclona species exhibited cytotoxic properties against melanoma and ovarian human tumor cell lines, suggesting their potential application in cancer treatment (Rashid et al., 2001).
Antimicrobial and Antifungal Activities
Isoquinoline alkaloids from Litsea cubeba have demonstrated antimicrobial and antifungal activities, offering a basis for developing new antimicrobial agents. Compounds isolated showed activity against Staphylococcus aureus and several fungi, indicating their relevance in addressing microbial resistance (Zhang et al., 2012).
Synthetic Methodologies
Advancements in synthetic methodologies for isoquinoline derivatives have been made, including the development of a facile synthesis approach using copper or iron catalysts. These methods provide a basis for the efficient synthesis of functionalized isoquinoline compounds, expanding their potential applications in drug development and material science (Ghobrial et al., 2011).
Endophytic Fungus-Derived Alkaloids
New isoquinolone alkaloids from an endophytic fungus of Nerium indicum have been explored for their antibacterial and antifungal properties. These compounds highlight the potential of isoquinoline derivatives in developing new antifungal and antibacterial agents (Ma et al., 2017).
Catalysis and Organic Synthesis
Isoquinoline derivatives have been synthesized through innovative catalytic processes, emphasizing their utility in organic synthesis and the development of novel catalytic methods. These studies underline the versatility of isoquinoline compounds in facilitating chemical transformations (Zhou et al., 2019).
Cytotoxic Evaluation for Cancer Therapy
Synthesis and evaluation of isoquinoline derivatives for their cytotoxic activities have provided insights into their potential as anticancer agents. Some derivatives have shown promising activity against various cancer cell lines, suggesting their therapeutic potential in oncology (Delgado et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Isoquinoline derivatives have been found to interact with various targets, including dopamine receptors
Mode of Action
Isoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to interact with dopamine receptors, inhibit the formation of certain neurotoxic substances, and shift dopamine catabolism towards certain pathways . It’s plausible that 1-methoxyisoquinoline may have similar interactions, but this needs to be confirmed by further studies.
Biochemical Pathways
Isoquinoline derivatives are known to influence dopamine metabolism and other related pathways . More research is required to elucidate the exact biochemical pathways influenced by 1-methoxyisoquinoline.
Result of Action
Isoquinoline derivatives have been associated with neuroprotective effects and the ability to antagonize certain behavioral syndromes
Properties
IUPAC Name |
1-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWHVAFMAIDVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178401 | |
Record name | Isoquinoline, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23724-93-8 | |
Record name | 1-Methoxyisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHOXYISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.